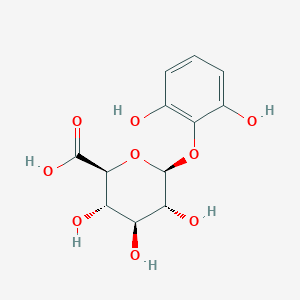

Pyrogallol-2-O-glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

1391848-79-5 |

|---|---|

Molecular Formula |

C12H14O9 |

Molecular Weight |

302.23 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2,6-dihydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C12H14O9/c13-4-2-1-3-5(14)9(4)20-12-8(17)6(15)7(16)10(21-12)11(18)19/h1-3,6-8,10,12-17H,(H,18,19)/t6-,7-,8+,10-,12+/m0/s1 |

InChI Key |

SOHXEAWMMVSJFL-COGRHJPHSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C(=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Plant-Derived Sources and Phytochemical Investigations

Pyrogallol-2-O-glucuronide is a metabolite of pyrogallol (B1678534), a phenolic compound found in a variety of natural sources. The investigation into its direct presence in botanical species is an ongoing area of phytochemical research.

While pyrogallol and its precursor, gallic acid, are known constituents of many plants, the direct isolation of this compound from botanical sources is not extensively documented in existing literature.

Phyllanthus emblica : Commonly known as Amla or Indian gooseberry, this plant is a rich source of tannins and phenolic compounds. nih.govresearchgate.net The fruit contains a high concentration of hydrolysable tannins, which break down to release compounds like gallic acid and ellagic acid. Gallic acid can be further metabolized by gut microbiota into simpler compounds, including pyrogallol. mdpi.com Although pyrogallol is a known component derived from P. emblica, the specific conjugate this compound has not been explicitly identified directly within the plant material in the surveyed literature.

Rosa canina L. : Commonly known as rosehip, this plant is recognized for its high content of vitamin C, phenolics, and flavonoids. nih.govresearchgate.net Studies on its chemical composition have identified various phenolic acids, including gallic acid. researchgate.net As with P. emblica, the presence of pyrogallol precursors is established, but the direct identification of this compound in Rosa canina extracts is not specified in the available research.

The presence of this glucuronide in plants may be transient or in concentrations that are difficult to detect, as glucuronidation is primarily a detoxification and excretion pathway in animals. nih.gov

The identification of phenolic glucuronides in complex plant matrices relies on advanced analytical techniques that offer high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) : This is a fundamental technique for separating compounds in a mixture. Reversed-phase HPLC is commonly used to separate phenolic compounds and their metabolites. nih.gov

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-ESI-Q-TOF-MS/MS) : This powerful technique provides both chromatographic separation and high-resolution mass data. nih.gov It allows for the tentative identification of compounds based on their accurate mass and fragmentation patterns. For a compound like this compound, this method would detect the parent ion and its characteristic fragment ions, such as the loss of the glucuronic acid moiety (176 Da), to confirm its structure. nih.gov

The table below summarizes the analytical techniques used for the detection of related pyrogallol-type compounds and their conjugates.

| Analytical Technique | Application | Key Features |

| HPLC-UV | Separation and quantification of phenolic compounds. nih.gov | Isocratic elution, UV detection. |

| UPLC-ESI-Q-TOF-MS/MS | Structural elucidation of phytophenol reaction products. nih.gov | High-resolution mass spectrometry, fragmentation analysis. |

| LC-MS/MS | Detection of steroid glucuronides in biological samples. researchgate.net | High sensitivity and specificity for conjugated metabolites. |

Endogenous Formation and Metabolomic Profiling

This compound is primarily identified as an endogenous metabolite in biological systems, formed after the consumption of foods rich in precursor compounds.

Following the ingestion of dietary polyphenols, such as tannins and gallates, these compounds undergo extensive metabolism by gut microbiota and host enzymes. Pyrogallol, formed from the decarboxylation of gallic acid, is absorbed and subsequently undergoes phase II metabolism, primarily glucuronidation, in the liver before being excreted in urine. mdpi.com

Urine : As a major route of excretion for water-soluble metabolites, urine is a key biological fluid for detecting phenolic conjugates. mdpi.com this compound is one of the many metabolites found in human urine, reflecting dietary intake of plant-based foods. mdpi.com

Plasma and Serum : The presence of pyrogallol metabolites, including glucuronide and sulfate conjugates, has been confirmed in human plasma. nih.govwhiterose.ac.uk After consumption of polyphenol-rich foods like berries, metabolites of pyrogallol appear in the plasma, indicating absorption from the gut into systemic circulation. whiterose.ac.uk

The table below details the biological samples where pyrogallol and its metabolites have been detected.

| Biological Sample | Detected Metabolites | Relevant Findings |

| Plasma | Pyrogallol-O-sulfates, 4-O-methylgallic acid. nih.govwhiterose.ac.uk | Metabolites appear after ingestion of polyphenol-rich foods. whiterose.ac.uk |

| Urine | Gallic acid, 4-O-methylgallic acid, Pyrogallol. mdpi.comnih.gov | Major excretion route for phenolic metabolites. mdpi.com |

| Erythrocytes | Purpurogallin (from pyrogallol). nih.gov | Human red blood cells can metabolize pyrogallol. nih.gov |

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, frequently identifies this compound and related compounds as biomarkers of dietary intake.

Dietary Intervention Studies : The analysis of biological fluids following specific dietary interventions is a common strategy in nutritional metabolomics. nih.govmdpi.comnih.gov For instance, after human volunteers consumed a mixed berry fruit purée, a significant increase in pyrogallol-O-sulfates was observed in their plasma. whiterose.ac.uk Such studies demonstrate a direct link between the consumption of polyphenol-rich foods and the appearance of pyrogallol metabolites in circulation.

Metabolic Health Context : In studies exploring the relationship between diet and health, urinary phenolic metabolites are analyzed for correlations with metabolic conditions. For example, higher urinary excretion of microbial phenolic metabolites like gallic acid has been inversely linked to certain features of metabolic syndrome in adolescents. mdpi.com This highlights the potential role of these metabolites, including pyrogallol derivatives, as indicators of dietary patterns that may influence metabolic health.

These metabolomic approaches are crucial for understanding how dietary components are processed in the body and how their metabolites may exert biological effects.

Biosynthetic and Biotransformational Pathways

Enzymatic Glucuronidation Mechanisms

Glucuronidation is a major phase II metabolic pathway that enhances the water solubility of various compounds, facilitating their excretion from the body. researchgate.net The formation of Pyrogallol-2-O-glucuronide is a key example of this process, catalyzed by a specific family of enzymes.

The conjugation of pyrogallol (B1678534) with glucuronic acid to form this compound is catalyzed by the Uridine 5′-diphospho-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govnih.gov These enzymes facilitate the transfer of a glucuronic acid moiety from the activated donor molecule, uridine 5'-diphospho-glucuronic acid (UDPGA), to the hydroxyl group of pyrogallol. nih.gov UGTs are primarily located in the liver but are also found in other tissues, including the intestine. researchgate.netnih.gov

The UGT1A and UGT2B subfamilies are the main contributors to the glucuronidation of a wide array of xenobiotics, including phenolic compounds like pyrogallol. nih.gov While specific UGT isoforms responsible for pyrogallol glucuronidation are not extensively detailed in the available research, it is understood that multiple UGTs often exhibit overlapping substrate specificities. nih.gov For instance, studies on other pyrogallol-type phytophenols, such as scutellarein (B1681691), demonstrate the role of UGTs in their conversion to glucuronide conjugates. nih.gov

The enzymatic reaction catalyzed by UGTs is known to be both stereospecific and regioselective, meaning they can selectively conjugate specific isomers and at specific positions on a molecule. nih.gov In the case of glucuronide formation, the resulting bond is typically a β-glycosidic linkage. This means the glucuronic acid moiety is attached to the pyrogallol molecule in a specific spatial orientation.

The regioselectivity of UGTs determines which of the hydroxyl groups on the pyrogallol molecule will be glucuronidated. The structure of the UGT active site, including the size and shape of the binding pocket, plays a crucial role in determining this positional preference. nih.gov While detailed studies specifically on the regioselectivity of pyrogallol glucuronidation are limited, research on other flavonoids indicates that the presence and position of other functional groups on the molecule can influence which hydroxyl group is targeted by the UGT enzyme. nih.gov For pyrogallol, with its three adjacent hydroxyl groups, the formation of this compound indicates a preference of the UGT enzyme(s) for the hydroxyl group at the C2 position.

Microbial Metabolism and Deglucuronidation

The gut microbiota plays a pivotal role in the metabolism of dietary compounds, including the precursors of pyrogallol and the subsequent hydrolysis of its glucuronide conjugates.

Many dietary polyphenols, such as flavan-3-ols found in tea and fruits, and gallic acid, are not fully absorbed in the small intestine and reach the colon, where they are metabolized by the resident gut microbiota. nih.gov The microbial conversion of these precursors is a key source of pyrogallol in the body.

For instance, (-)-epigallocatechin gallate (EGCG), a major flavan-3-ol in green tea, undergoes degalloylation by microbial esterases to yield gallic acid and (-)-epigallocatechin. nih.gov Subsequently, gut bacteria can decarboxylate gallic acid to produce pyrogallol. nih.gov This microbial production of pyrogallol makes it available for absorption and subsequent glucuronidation in the liver and other tissues.

The table below summarizes the microbial transformation of common dietary precursors to pyrogallol.

| Precursor Compound | Food Source Examples | Microbial Transformation | Resulting Compound |

|---|---|---|---|

| Flavan-3-ols (e.g., EGCG) | Green tea, grapes, berries | Degalloylation and subsequent degradation | Gallic acid, which is then converted to Pyrogallol |

| Gallic acid | Tea, berries, wine | Decarboxylation | Pyrogallol |

Once this compound is formed in the liver and excreted via bile into the intestine, it can be acted upon by microbial β-glucuronidases. nih.gov These enzymes, produced by a wide range of gut bacteria, catalyze the hydrolysis of the glycosidic bond in glucuronides, releasing the aglycone (in this case, pyrogallol) and glucuronic acid. mdpi.comnih.gov

This deglucuronidation process is significant as it can reverse the detoxification process that occurred in the liver, leading to the reabsorption of pyrogallol and its potential for enterohepatic circulation. nih.gov The activity of these microbial enzymes can be influenced by various factors, including the composition of the gut microbiota and the pH of the intestinal environment. mdpi.com The released pyrogallol can then exert biological effects locally in the gut or be reabsorbed into the systemic circulation. nih.gov

In Vivo Metabolic Fate in Biological Systems (Non-Human and Human Studies)

The in vivo metabolic fate of pyrogallol and its conjugates has been investigated in both animal models and human studies, although comprehensive data specifically on this compound is limited. Following oral administration, pyrogallol is subject to both phase II metabolism, primarily glucuronidation and sulfation, and microbial degradation in the gut.

In human studies, after the consumption of foods rich in pyrogallol precursors, pyrogallol and its conjugated metabolites, including glucuronides, have been detected in plasma and urine. This indicates that microbially-produced pyrogallol is absorbed and undergoes systemic metabolism. nih.gov

| Biological System | Key Findings | Implications |

|---|---|---|

| Humans | Detection of pyrogallol and its glucuronide conjugates in plasma and urine after consumption of precursor-rich foods. nih.gov | Demonstrates absorption of microbially-produced pyrogallol and subsequent systemic glucuronidation. |

| Rats | Evidence of significant intestinal first-pass glucuronidation of flavonoids. mdpi.com | Suggests a similar mechanism for pyrogallol, limiting its systemic bioavailability. |

Absorption, Distribution, Metabolism, and Excretion (ADME) Pathways of Parent Compounds and Conjugates

The metabolic fate of this compound is intrinsically linked to its parent compound, pyrogallol. Pyrogallol, a benzenetriol, can originate from the diet, for instance, through the microbial degradation of polyphenols like (-)-epigallocatechin gallate (EGCG) from green tea in the large intestine. Once formed, pyrogallol is readily absorbed from the gastrointestinal tract.

Following absorption, pyrogallol undergoes extensive phase II metabolism, a detoxification process aimed at increasing its water solubility to facilitate excretion. The primary pathways for pyrogallol metabolism are glucuronidation and sulfation. Glucuronidation, the conjugation with glucuronic acid, is a major metabolic route for a wide array of phenolic compounds. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are predominantly found in the liver but also in other tissues like the intestine. wikipedia.org This process leads to the formation of pyrogallol glucuronides, including this compound.

The resulting glucuronide and sulfate conjugates are significantly more hydrophilic than the parent pyrogallol. This increased polarity restricts their passive diffusion across cell membranes and necessitates the involvement of transport proteins for their distribution and excretion. These conjugates are transported in the bloodstream to various tissues and ultimately eliminated from the body, primarily through urine and to a lesser extent, bile. Studies on related phenolic compounds have shown that while glucuronides are often transported to the basolateral side of intestinal cells (into the bloodstream), sulfated conjugates can be preferentially effluxed back to the apical side (into the intestinal lumen) researchgate.net. The complete excretion of pyrogallol and its conjugates, including a fraction of the unchanged parent compound, is typically accomplished within 24 hours via the kidneys.

Interconversion and Co-occurrence with Related Pyrogallol Metabolites

This compound does not exist in isolation within biological systems. It is part of a broader metabolic profile of pyrogallol that includes other conjugated and modified forms. The primary metabolic pathways of glucuronidation and sulfation can occur concurrently, leading to the co-occurrence of pyrogallol glucuronides and pyrogallol sulfates in bodily fluids.

Research has demonstrated the presence of various pyrogallol metabolites in human plasma and urine. For instance, after the consumption of a mixed berry fruit purée, two different sulfated metabolites of pyrogallol were identified in human plasma, with concentrations of pyrogallol-O-sulfate reaching up to 20 µM mdpi.com. While direct quantitative comparisons between this compound and its sulfated counterparts in the same biological samples are not extensively detailed in the available literature, the co-existence of both glucuronidated and sulfated forms of other phenolic compounds is a well-established phenomenon nih.govresearchgate.net.

In addition to glucuronidation and sulfation, pyrogallol can also undergo methylation. Studies investigating the metabolism of gallic acid, a precursor to pyrogallol, have identified methylated derivatives such as 4-O-methylgallic acid and 2-O-methylpyrogallol in human plasma and urine nih.gov. This suggests that methylation represents another metabolic route that can lead to a diverse array of pyrogallol-derived compounds circulating and being excreted from the body.

The interconversion between these different metabolites is a complex process. While glucuronidation and sulfation are generally considered final steps in detoxification leading to excretion, the possibility of deconjugation by enzymes like β-glucuronidases, particularly in the gut, could potentially lead to the release of free pyrogallol, which could then be reabsorbed or undergo different conjugation reactions. However, specific pathways for the direct interconversion of this compound to a sulfated or methylated form have not been clearly elucidated. The co-occurrence of these metabolites is more likely a reflection of the parallel metabolic pathways acting on the parent pyrogallol molecule.

Molecular Mechanisms and Biological Relevance in Vitro and Cellular Studies

Modulation of Cellular Signaling Pathways

Pyrogallol-2-O-glucuronide is anticipated to exert its influence on cellular signaling pathways following metabolic conversion to its aglycone, pyrogallol (B1678534). This metabolite is recognized as a significant modulator of the Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress mdpi.comresearchgate.net. Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its binding to Kelch-like ECH-associated protein 1 (Keap 1) researchgate.netnih.gov. However, upon exposure to stressors or inducers like pyrogallol, Nrf2 is released from Keap1 and translocates to the nucleus researchgate.netmdpi.com. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, activating the transcription of a suite of cytoprotective and antioxidant enzymes mdpi.comnih.gov.

In vitro studies have demonstrated that pyrogallol is a more potent inducer of Nrf2-mediated gene expression than its parent compound, the green tea catechin (-)-epigallocatechin gallate (EGCG) mdpi.com. A reporter gene bioassay revealed that pyrogallol had a 5% benchmark dose (BMD5) of 0.35 µM for inducing Nrf2, which was substantially lower than the 2.45 µM required for EGCG, indicating higher potency mdpi.com. This activation of the Nrf2 pathway by pyrogallol leads to the upregulation of genes involved in glutathione metabolism, such as glutamate-cysteine ligase, and enzymes of the pentose phosphate pathway, which is crucial for generating the cellular reductant NADPH mdpi.com. The activation of Nrf2 is a key mechanism for protecting cells from various stresses that can lead to carcinogenesis and other pathologies researchgate.netnih.gov.

| Compound | Benchmark Dose (BMD5) for Nrf2 Induction (µM) | Relative Potency |

|---|---|---|

| Pyrogallol | 0.35 | High |

| (-)-Epigallocatechin gallate (EGCG) | 2.45 | Low |

Enzyme Modulation and Inhibition Kinetics

Following its probable deglucuronidation in biological systems, the resulting pyrogallol metabolite can act as a potent modulator of enzyme activity, particularly as an inhibitor of xanthine oxidase (XO) jddtonline.infonih.gov. Xanthine oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid nih.govmdpi.com. Overactivity of this enzyme can lead to hyperuricemia, a condition linked to gout nih.govmdpi.com.

Research has shown that pyrogallol exhibits significant inhibitory effects on xanthine oxidase. In one study, pyrogallol demonstrated a lower IC50 value (11.67 ± 0.45 µg/mL) compared to allopurinol (27.35 ± 1.15 µg/mL), a well-established clinical inhibitor of XO, indicating its high potential for inhibition jddtonline.info. Kinetic studies have characterized pyrogallol as a mixed competitive inhibitor of xanthine oxidase jddtonline.info. Further investigation into the mechanism of inhibition suggests that pyrogallol is unstable under physiological pH (7.4) and readily converts to purpurogallin nih.govresearchgate.net. This conversion product, purpurogallin, is an even more potent inhibitor of XO, with an IC50 value of 0.2 µmol L⁻¹, compared to 1.6 µmol L⁻¹ for pyrogallol itself nih.govresearchgate.net. This suggests that the potent inhibitory activity observed is largely attributable to its conversion into purpurogallin nih.gov.

| Compound | IC50 (µmol L⁻¹) | Inhibition Type | Notes |

|---|---|---|---|

| Pyrogallol | 1.6 | Mixed Competitive | Readily converts to Purpurogallin at pH 7.4 jddtonline.infonih.gov. |

| Purpurogallin | 0.2 | Not Specified | A more potent inhibitor derived from Pyrogallol nih.govresearchgate.net. |

| Allopurinol | ~10.2 (converted from 27.35 µg/mL) | Competitive | Standard clinical XO inhibitor jddtonline.infomdpi.com. |

Oxidative Stress Response and Antioxidant Chemistry

This compound and its metabolite pyrogallol participate actively in managing oxidative stress, particularly through interaction with the superoxide (B77818) anion radical (O₂•⁻). While pyrogallol is widely used experimentally for its ability to generate superoxide radicals through autoxidation in alkaline solutions, it also possesses scavenging capabilities researchgate.netnih.gov. The scavenging mechanism is thought to occur via a proton-coupled electron transfer (PCET) process mdpi.com. This dual role highlights a complex chemical behavior dependent on environmental conditions.

Interestingly, the glucuronidation of a pyrogallol-type structure may enhance its antioxidant properties. A comparative study on scutellarein (B1681691) (a pyrogallol-type flavonoid) and its 7-O-glucuronide, scutellarin (B1681692), revealed that the glucuronidated form (scutellarin) had a superior superoxide anion scavenging potential nih.gov. This suggests that the presence of the glucuronide moiety on the pyrogallol structure does not hinder, and may in fact augment, its ability to neutralize this specific reactive oxygen species. This enhanced activity in the glucuronidated form presents a significant advantage, as it would allow for direct antioxidant action before metabolic conversion nih.gov.

The chelation of transition metal ions, such as ferrous iron (Fe²⁺), is a crucial antioxidant mechanism, as these ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction nih.gov. The structure of this compound is well-suited for metal ion chelation. The pyrogallol moiety itself, with its adjacent hydroxyl groups, can coordinate with metal ions acs.org.

Furthermore, the glucuronic acid portion of the molecule can significantly enhance this capability. Studies on scutellarin, a pyrogallol-type glucuronide, have shown that it possesses a greater Fe²⁺-binding potential than its non-glucuronidated counterpart, scutellarein nih.gov. It is proposed that the carboxyl group of the β-d-glucopyranuronic acid moiety participates in the chelation, creating a more stable complex with the iron ion nih.gov. This indicates that glucuronidation can confer a direct and potent indirect antioxidant capacity by sequestering pro-oxidant metal ions, thereby preventing the generation of damaging reactive oxygen species nih.gov.

Dual Effects of Glucuronidation on Antioxidant Potentials

Glucuronidation, the process of attaching a glucuronic acid moiety to a substance, has a notable and dualistic impact on the antioxidant capabilities of pyrogallol-type compounds. This enzymatic modification, a common metabolic pathway in the body to increase water solubility and facilitate excretion, paradoxically enhances certain antioxidant activities while diminishing others nih.govmdpi.com.

On one hand, the addition of a glucuronide group generally leads to a decrease in the potential to scavenge several types of free radicals. This has been observed in comparative studies between pyrogallol-type phytophenols and their glucuronidated forms. For instance, in spectrophotometric analyses, the non-glucuronidated compound scutellarein demonstrated lower IC50 values—indicating higher potency—for scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH•), 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS+•), and 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO•) radicals when compared to its glucuronidated counterpart, scutellarin nih.govmdpi.com. This reduction in scavenging activity is attributed to the fact that glucuronidation occupies a phenolic hydroxyl group, which is crucial for donating a hydrogen atom to neutralize free radicals. This process increases the bond dissociation enthalpy (BDE) of the remaining hydroxyl groups, making them less likely to participate in antioxidant reactions nih.gov.

Conversely, glucuronidation can significantly enhance specific antioxidant mechanisms. A key example is the increased potential for scavenging the superoxide anion (•O₂⁻) nih.govmdpi.com. The parent pyrogallol structure has been shown to sometimes produce superoxide anions at physiological pH. The glucuronidation of one of the phenolic hydroxyl groups mitigates this effect and improves its •O₂⁻ scavenging capability nih.gov. Furthermore, glucuronidation has been shown to enhance the iron (Fe²⁺)-chelating potential of these compounds nih.govmdpi.com. By binding to ferrous ions, these glucuronides can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction, which is considered an important indirect antioxidant mechanism nih.gov. For example, scutellarin showed a distinct UV-Vis peak indicating Fe²⁺ chelation, whereas scutellarein did not nih.govmdpi.com.

This dual effect underscores a complex structure-activity relationship where glucuronidation modulates the bioactivity of pyrogallol-type compounds, trading broad-spectrum radical scavenging for enhanced efficacy in other specific protective pathways.

Table 1: Comparative Antioxidant Potentials

| Antioxidant Assay | Effect of Glucuronidation | Research Finding |

|---|---|---|

| DPPH• Radical Scavenging | Decreased Potential | The non-glucuronidated form (scutellarein) has a lower IC50 value than the glucuronidated form (scutellarin) nih.govmdpi.com. |

| ABTS+• Radical Scavenging | Decreased Potential | Scutellarein shows a lower IC50 value compared to scutellarin nih.govmdpi.com. |

| PTIO• Radical Scavenging | Decreased Potential | Scutellarein demonstrates a lower IC50 value than scutellarin nih.govmdpi.com. |

| Superoxide (•O₂⁻) Scavenging | Enhanced Potential | The glucuronidated form (scutellarin) exhibits a lower IC50 value, indicating superior scavenging activity nih.govmdpi.com. |

| Fe²⁺-Chelating Potential | Enhanced Potential | Scutellarin shows a typical UV-Vis peak for Fe²⁺ chelation, which is absent for scutellarein nih.govmdpi.com. |

Interactions with Biological Macromolecules (e.g., Radical Adduct Formation)

The interaction of pyrogallol-type compounds with biological macromolecules, particularly through the formation of radical adducts, is significantly influenced by glucuronidation. Radical adduct formation (RAF) occurs when an antioxidant molecule, after neutralizing a free radical, becomes a radical itself and subsequently binds covalently to other molecules, including other antioxidant molecules or biological macromolecules. This process can have toxicological implications.

This effect has been clearly demonstrated using ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-ESI-Q-TOF-MS/MS). In experiments where the pyrogallol-type phytophenol scutellarein was mixed with the stable DPPH• radical, multiple mass spectrometry peaks were detected. These peaks corresponded to scutellarein-DPPH adducts and scutellarein-scutellarein dimers, indicating significant radical adduct formation nih.govmdpi.com. In stark contrast, when the same experiment was performed with its glucuronidated form, scutellarin, no corresponding mass spectrometry peaks for adducts were generated nih.govmdpi.com.

Therefore, glucuronidation serves as a protective mechanism, not only by facilitating excretion but also by diminishing the capacity of pyrogallol-type metabolites to form potentially harmful covalent adducts with macromolecules.

Table 2: Radical Adduct Formation (RAF) Analysis

| Compound | Experimental Condition | Mass Spectrometry (MS) Result | Conclusion on RAF |

|---|---|---|---|

| Scutellarein (non-glucuronidated) | Mixed with DPPH• | MS peaks corresponding to scutellarein-DPPH adducts and scutellarein-scutellarein dimers were observed nih.govmdpi.com. | High possibility of radical adduct formation. |

| Scutellarin (glucuronidated) | Mixed with DPPH• | No MS peaks corresponding to radical adducts were generated nih.govmdpi.com. | Low to negligible possibility of radical adduct formation. |

Analytical Chemistry Methodologies for Structural Elucidation and Quantification

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of Pyrogallol-2-O-glucuronide, providing the necessary separation from interfering compounds prior to detection and characterization.

UHPLC and HPLC are the primary methods for the separation of this compound. These techniques utilize a stationary phase, typically a C18 reversed-phase column, and a mobile phase consisting of a mixture of an aqueous solvent (often with a formic acid modifier to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution program, where the proportion of the organic solvent is increased over time, is commonly employed to effectively separate compounds with varying polarities. UHPLC systems, which use smaller particle-sized columns (typically under 2 µm), offer higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC systems. nih.gov The validation of such methods ensures linearity, accuracy, and precision for reliable quantification. nih.gov

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component of the mobile phase for eluting less polar compounds. |

| Elution Mode | Gradient | Varies the mobile phase composition to separate a wide range of analytes in a single run. |

| Flow Rate | 0.2 - 0.5 mL/min (UHPLC) | Optimized for separation efficiency and compatibility with mass spectrometry. |

| Column Temperature | 30 - 40 °C | Maintains consistent retention times and improves peak symmetry. |

Following chromatographic separation, Diode Array Detection (DAD) or UV-Vis spectroscopy is frequently used for detection and preliminary identification. These detectors measure the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net this compound, containing a pyrogallol (B1678534) ring, exhibits characteristic UV absorbance maxima.

A key advantage of DAD over a standard UV-Vis detector is its ability to acquire a full UV-Vis spectrum simultaneously at every point during the chromatographic run. researchgate.netnih.gov This provides three-dimensional data (absorbance vs. time vs. wavelength), which is invaluable for assessing peak purity and tentatively identifying compounds by comparing their acquired spectra with those in a spectral library or with known standards. mdpi.com This spectral information serves as an orthogonal confirmation of identity in addition to the chromatographic retention time. researchgate.net

High-Resolution Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS) is the definitive technique for the structural elucidation of metabolites like this compound. When coupled with liquid chromatography (LC-MS), it provides high sensitivity and specificity, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

The coupling of UHPLC with ESI-Q-TOF-MS/MS is a powerful tool for identifying phenolic compounds and their metabolites. scispace.comnih.gov Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions, typically the deprotonated molecule [M-H]⁻ in negative ion mode for phenolic glucuronides.

The Q-TOF mass analyzer combines a quadrupole for precursor ion selection and a time-of-flight (TOF) analyzer that measures the mass-to-charge ratio (m/z) of ions with high resolution and accuracy (typically within 5 ppm). researchgate.net This allows for the confident determination of the elemental formula of the parent ion. Tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion (e.g., the [M-H]⁻ of this compound) in the quadrupole, inducing fragmentation via collision-induced dissociation (CID), and analyzing the resulting product ions in the TOF analyzer. For a glucuronide, a characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) is a key diagnostic fragmentation. scispace.com

| Ion | Description | Expected m/z for this compound (C12H14O9) | Significance |

|---|---|---|---|

| [M-H]⁻ | Deprotonated molecular ion | 301.0614 | Confirms molecular weight. |

| [M-H-176]⁻ | Product ion after loss of glucuronic acid | 125.0239 | Indicates the presence of a glucuronide conjugate and reveals the pyrogallol aglycone. |

The ESI-IT-TOF-MSn technique combines the capabilities of an ion trap (IT) analyzer for multistage fragmentation (MSn) with a TOF analyzer for high-resolution mass detection. This methodology is particularly useful for the detailed structural characterization of flavonoid and phenolic glycosides. nih.govresearchgate.net

The ion trap can sequentially isolate and fragment ions in multiple steps (MSn). For this compound, an MS/MS (or MS²) experiment would first isolate the [M-H]⁻ ion and fragment it to produce the pyrogallol aglycone ion by losing the glucuronide moiety. Subsequently, an MS³ experiment could be performed by isolating the aglycone product ion ([M-H-176]⁻) and fragmenting it further. researchgate.net This provides detailed structural information about the aglycone itself, confirming the pyrogallol backbone. The TOF analyzer ensures that all precursor and product ions are measured with high mass accuracy, adding a high degree of confidence to the structural assignments. researchgate.net

The LC-ESI-LTQ-Orbitrap-MS is one of the most advanced instruments for metabolite identification. It couples a linear trap quadrupole (LTQ) with an Orbitrap mass analyzer. The Orbitrap provides exceptionally high resolution (often >100,000) and mass accuracy (typically <2 ppm), enabling the unambiguous determination of elemental compositions.

In the analysis of glucuronide conjugates, this instrument can be used to screen for metabolites in complex biological samples. The identification of this compound would be based on the detection of its exact mass in full-scan mode. Confirmation is achieved through data-dependent MS/MS analysis, where the LTQ part of the instrument rapidly isolates and fragments the precursor ion. The characteristic neutral loss of 176 Da, corresponding to the uronic acid unit, is a clear indicator of a glucuronide. The high sensitivity and resolution of the Orbitrap allow for the detection and identification of trace-level metabolites.

Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Quantification and Confirmation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly utilizing a triple quadrupole (QqQ) mass analyzer, is a cornerstone for the sensitive and selective quantification of glucuronide metabolites directly from complex biological fluids. scispace.comresearchgate.net This approach avoids the need for derivatization or hydrolysis prior to analysis, offering significant advantages in terms of speed and accuracy. scispace.com

The primary mode of operation for quantification is Multiple Reaction Monitoring (MRM). nih.gov In this mode, the first quadrupole (Q1) is set to isolate the precursor ion, which for this compound in negative ionization mode is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 301.1. This isolated ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to monitor for a specific, characteristic product ion. A common and diagnostic fragmentation pathway for O-glucuronides is the neutral loss of the glucuronic acid moiety (176 Da). uab.edu This results in the formation of the deprotonated aglycone, pyrogallol, at m/z 125.0.

The specificity of monitoring this precise transition from a specific precursor to a specific product ion significantly reduces chemical noise, allowing for highly sensitive detection and reliable quantification even at low concentrations. researchgate.net The confirmation of the compound's identity is achieved by the presence of this specific transition at the correct chromatographic retention time. Additional qualifying transitions can be monitored to increase the confidence of identification.

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) [M-H]⁻ | m/z 301.1 |

| Product Ion (Q3) [Aglycone-H]⁻ | m/z 125.0 |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Neutral Loss | 176.0 Da (Glucuronic Acid Moiety) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including glycosides and glucuronides. mmu.ac.uk It provides detailed information about the atomic connectivity and the chemical environment of nuclei, primarily ¹H and ¹³C, allowing for the complete structural assignment of a molecule. iosrjournals.org

A combination of 1D and 2D NMR experiments is necessary to fully characterize the structure of this compound, confirming the identity of both the pyrogallol and glucuronide moieties and, crucially, the position of the glycosidic linkage.

¹H NMR: The one-dimensional proton NMR spectrum provides initial information on the number and type of protons. For this compound, it would show signals for the aromatic protons of the pyrogallol ring and the protons of the glucuronic acid sugar ring. The chemical shift and coupling constants of the anomeric proton (H-1' of the glucuronide) are particularly diagnostic for determining its α or β configuration. nih.gov

¹³C NMR and DEPT-Q: The ¹³C spectrum reveals the number of unique carbon atoms. When used with a Distortionless Enhancement by Polarization Transfer (DEPT-Q) experiment, the signals can be edited based on the number of attached protons, distinguishing between CH₃, CH₂, CH, and quaternary carbons. This helps assign the carbons of both the aromatic ring and the sugar.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. iosrjournals.org It is essential for assigning which proton is attached to which carbon, mapping out the C-H framework of the entire molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is critical for establishing connectivity across multiple bonds (typically 2-3 bonds). The key correlation for this compound would be a cross-peak between the anomeric proton of the glucuronide (H-1') and the carbon of the pyrogallol ring to which it is attached (C-2). This correlation unambiguously confirms the 2-O-linkage.

| NMR Experiment | Type of Information Provided |

|---|---|

| ¹H NMR | Proton chemical shifts, multiplicities, and coupling constants. |

| ¹³C NMR / DEPT-Q | Carbon chemical shifts and differentiation of C, CH, CH₂, and CH₃ groups. |

| HSQC | Direct one-bond ¹H-¹³C correlations for assigning the molecular framework. |

| HMBC | Correlations between protons and carbons over 2-3 bonds, confirming connectivity and linkage position. |

Complementary Spectroscopic Techniques

While MS and NMR provide the core data for identification and structure determination, other spectroscopic techniques can offer complementary information.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific chemical bonds. semanticscholar.org For this compound, the FT-IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. Compared to the spectrum of pyrogallol, the spectrum of its glucuronide would show additional or modified bands. ijera.com Key features would include broad O-H stretching from the multiple hydroxyl groups and the carboxylic acid of the glucuronide, C-H stretching from the aromatic ring and sugar backbone, C=C stretching from the aromatic ring, and a complex series of C-O stretching and O-H bending vibrations in the fingerprint region (approx. 1450-500 cm⁻¹) characteristic of the carbohydrate moiety and the phenolic ether linkage. frontiersin.orgnih.gov

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |

|---|---|---|

| 3600–3200 | O-H Stretching | Hydroxyl groups (Phenolic & Alcoholic), Carboxylic Acid |

| 3100–3000 | C-H Stretching | Aromatic Ring |

| 2960–2850 | C-H Stretching | Aliphatic (Sugar Ring) |

| 1725–1700 | C=O Stretching | Carboxylic Acid |

| 1620–1450 | C=C Stretching | Aromatic Ring |

| 1300–1000 | C-O Stretching | Phenolic Ether, Alcohols, Carboxylic Acid |

Enzymatic Hydrolysis for Structural Characterization and Quantification (e.g., using β-glucuronidase)

Enzymatic hydrolysis is a powerful tool used in the analysis of glucuronide conjugates. sigmaaldrich.com The enzyme β-glucuronidase specifically catalyzes the cleavage of the β-D-glucuronic acid residue from an aglycone substrate. wikipedia.orgcovachem.com This technique serves two main purposes in the analysis of this compound.

For structural characterization, treating a sample with β-glucuronidase will release the parent aglycone, pyrogallol. Subsequent analysis of the reaction mixture by a technique like LC-MS or GC-MS and comparison with an authentic standard of pyrogallol confirms the identity of the aglycone portion of the original conjugate. The success of the hydrolysis with this specific enzyme also provides strong evidence that the conjugate was a β-glucuronide.

For quantification, enzymatic hydrolysis is often used as an indirect measurement method. nih.gov In this approach, a biological sample is treated with β-glucuronidase to convert all the this compound into free pyrogallol. The total amount of pyrogallol is then quantified. By comparing this to the amount of free pyrogallol in an untreated sample, the concentration of the original glucuronide conjugate can be determined. The efficiency of the hydrolysis is critical and depends on factors such as enzyme source (e.g., Helix pomatia, E. coli), enzyme concentration, pH, and incubation temperature and time. nih.gov

Chemical Synthesis and Derivatization Strategies

Laboratory Synthesis of Glucuronides and Related Compounds

The laboratory synthesis of glucuronides, particularly O-glucuronides of phenolic compounds, is a well-established field. These methods are critical for producing metabolites for pharmacological evaluation and for creating reference standards. researchgate.net The primary challenge in synthesizing Pyrogallol-2-O-glucuronide lies in achieving regioselectivity for the C2 hydroxyl group and managing the reactivity of the pyrogallol (B1678534) ring.

The core of glucuronide synthesis is the glycosylation reaction, where a glycosyl donor (a protected glucuronic acid derivative) is coupled with a glycosyl acceptor (the aglycone, in this case, pyrogallol). The presence of an electron-withdrawing carboxylic group at C-5 of the glucuronic acid moiety decreases the reactivity of the anomeric center, making the synthesis particularly challenging. researchgate.net

Several established methods for the glycosylation of phenols could be adapted for the synthesis of pyrogallol glucuronides. A common and historically significant method is the Koenigs-Knorr reaction . nih.gov This reaction typically involves an acetyl-protected glucopyranosyluronate bromide as the glycosyl donor, often activated by a silver or mercury salt promoter. researchgate.netnih.gov For the synthesis of this compound, a protected pyrogallol derivative would be necessary to ensure selective glycosylation at the desired 2-position.

Modern variations often employ different glycosyl donors and promoters to improve yield and stereoselectivity. For instance, glucuronosyl donors like trichloroacetimidates can be activated by catalytic amounts of a Lewis acid, such as trifluoromethanesulfonate, to achieve high yields in the synthesis of phenolic glucuronides. nih.gov

A plausible synthetic approach would involve:

Protection: Selective protection of the hydroxyl groups at positions 1 and 3 of pyrogallol, leaving the C2-OH group available for glycosylation.

Glycosylation: Reaction of the protected pyrogallol with a suitable glucuronic acid donor, such as methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide, in the presence of a promoter.

Deprotection: Removal of the protecting groups from both the pyrogallol and glucuronic acid moieties to yield the final product, this compound.

The choice of reaction parameters, including the solvent, promoter, and specific protecting groups on the glucuronide donor, is critical for optimizing the glycosylation step. nih.gov

Table 1: Overview of Potential Glycosylation Reactions for Pyrogallol-Glucuronide Synthesis

| Reaction Name | Typical Glycosyl Donor | Promoter/Catalyst | Key Features |

| Koenigs-Knorr Reaction | Acetyl-protected glucopyranosyluronate bromide | Silver or Mercury salts | A classic method for glycoside synthesis. researchgate.netnih.gov |

| Trichloroacetimidate (B1259523) Method | Glucuronic acid trichloroacetimidate derivative | Lewis acids (e.g., TMSOTf) | Offers high yields and good stereocontrol. nih.gov |

| Thioglycoside Method | Thioglycoside of glucuronic acid | Thiophilic promoters (e.g., NIS/TfOH) | Donor is stable and can be activated under specific conditions. |

Chemo-enzymatic synthesis combines the advantages of chemical reactions and biological catalysis to create efficient and selective reaction pathways. beilstein-journals.org These hybrid systems are powerful tools in organic synthesis. beilstein-journals.org For generating conjugates like this compound, enzymes can offer unparalleled regio- and stereoselectivity, which is often difficult to achieve through purely chemical means.

Microbial biotransformation is a key chemo-enzymatic strategy for producing glucuronides. hyphadiscovery.com This approach utilizes whole microbial cells or isolated enzymes to catalyze the glycosylation reaction. For example, screening panels of microbes can identify strains capable of performing specific glucuronidation reactions, including O-glucuronidation, on a substrate. hyphadiscovery.com This method is also suitable for producing glucuronides that require multiple steps, such as an initial hydroxylation followed by glucuronidation. hyphadiscovery.com

A potential chemo-enzymatic route could involve:

Chemical Synthesis of Precursor: Laboratory synthesis of the pyrogallol aglycone.

Enzymatic Glucuronidation: Use of a specific UDP-glucuronosyltransferase (UGT) enzyme to catalyze the transfer of glucuronic acid from a donor substrate (UDP-glucuronic acid) to the pyrogallol acceptor. The choice of UGT is critical for achieving the desired regioselectivity for the 2-O-position.

This approach avoids the need for complex protection-deprotection steps common in chemical synthesis, leading to a more streamlined and environmentally friendly process. beilstein-journals.org

Synthetic Pathways for Pyrogallol Precursors and Analogues (e.g., from glutaric ester, gallic acid)

The availability of the pyrogallol core is a prerequisite for the synthesis of its glucuronide. While pyrogallol can be sourced from natural products, laboratory synthesis provides a reliable and scalable alternative.

The most common industrial method for producing pyrogallol is the thermal decarboxylation of gallic acid. nih.govsemanticscholar.orgresearchgate.net This process is typically performed by heating gallic acid, often in a copper autoclave, which causes the loss of carbon dioxide to yield pyrogallol. semanticscholar.orgchemicalbook.com However, this method can be limited by the availability of gallic acid, which is often isolated from natural sources like gall nuts. semanticscholar.org

To overcome the reliance on natural product isolation, microbial-based biosynthesis methods have been developed. Engineered strains of Escherichia coli can be used to synthesize gallic acid and subsequently pyrogallol from simple carbon sources like glucose. semanticscholar.orgresearchgate.netresearchgate.net The biosynthetic pathway typically extends from the shikimate pathway to produce gallic acid, which is then converted to pyrogallol by a decarboxylase enzyme. researchgate.netresearchgate.net

A purely synthetic route to pyrogallol has also been developed starting from glutaric ester. google.com This process involves several key steps:

Condensation: A dialkyl glutarate (e.g., dimethyl glutarate) is reacted with a dialkyl dialkoxy malonate ester in the presence of a condensation-promoting base. This forms a carbocyclic condensation product. google.com

Acid Treatment: The resulting condensation product is treated with a suitable acid to form 4,5,6-trihydroxyisophthalic acid. google.com

Decarboxylation: The trihydroxyisophthalic acid is then converted to pyrogallol by heating, for example, in the presence of methanol. google.com

This pathway provides a route to pyrogallol from readily available chemical feedstocks, avoiding the limitations of natural product extraction. google.com

Table 2: Comparison of Synthetic Pathways to Pyrogallol

| Starting Material | Method | Key Advantages | Key Disadvantages |

| Gallic Acid | Thermal Decarboxylation | Direct, established industrial process. semanticscholar.orgchemicalbook.com | Relies on availability of gallic acid from natural sources. semanticscholar.org |

| Glucose | Microbial Biosynthesis | Uses abundant and renewable feedstock; ecofriendly. semanticscholar.orgresearchgate.net | Requires metabolic engineering and fermentation technology. nih.gov |

| Glutaric Ester | Multi-step Chemical Synthesis | Starts from simple, non-natural chemical feedstocks. google.com | Multi-step process with potentially lower overall yield. |

Structure Activity Relationship Sar and Glucuronidation Effects

Comparative Studies of Aglycones and Their Glucuronidated Forms (e.g., scutellarein (B1681691) vs. scutellarin)

Comparing an aglycone to its glucuronidated form provides direct insight into the functional consequences of this metabolic transformation. While it is a general observation that glucuronidation can weaken the cytoprotective capacities of flavonoids, the extent of this reduction varies, and some activities may be preserved or enhanced. nih.govresearchgate.net

A pertinent example for pyrogallol-type compounds is the comparative analysis of scutellarein (the aglycone) and its 7-O-glucuronide, scutellarin (B1681692). nih.govnih.gov Scutellarein possesses a pyrogallol-like moiety that is a key determinant of its antioxidant activity. nih.gov Studies have revealed a dual effect of glucuronidation on its antioxidant potential. On one hand, the attachment of the glucuronide group diminishes its ability to scavenge certain free radicals and reduces its potential for forming radical adducts. nih.govnih.gov On the other hand, glucuronidation enhances its capacity for superoxide (B77818) anion (•O₂⁻) scavenging and iron (Fe²⁺) chelation. nih.govnih.gov

This differential effect is evident in various antioxidant assays. In tests measuring the scavenging of DPPH• (1,1-diphenyl-2-picrylhydrazyl), ABTS+• (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and PTIO• (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide) radicals, the aglycone scutellarein consistently demonstrates stronger activity (lower IC₅₀ values) than its glucuronidated form, scutellarin. nih.govnih.gov Conversely, for •O₂⁻ scavenging, scutellarin is more potent than scutellarein. nih.gov This is attributed to the fact that the pyrogallol (B1678534) structure in scutellarein can itself produce superoxide anions, a tendency that is mitigated by the glucuronidation of one of its phenolic hydroxyl groups. nih.gov Similarly, scutellarin shows a superior ability to chelate Fe²⁺ ions compared to its aglycone. nih.govnih.gov

| Activity Assay | Scutellarein (Aglycone) | Scutellarin (Glucuronide) | Outcome of Glucuronidation |

|---|---|---|---|

| DPPH• Radical Scavenging | Higher Activity (Lower IC₅₀) | Lower Activity (Higher IC₅₀) | Decreased Potency |

| ABTS+• Radical Scavenging | Higher Activity (Lower IC₅₀) | Lower Activity (Higher IC₅₀) | Decreased Potency |

| PTIO• Radical Scavenging | Higher Activity (Lower IC₅₀) | Lower Activity (Higher IC₅₀) | Decreased Potency |

| Superoxide (•O₂⁻) Scavenging | Lower Activity (Higher IC₅₀) | Higher Activity (Lower IC₅₀) | Enhanced Potency |

| Fe²⁺ Chelation | No Typical Peak | Shows Typical Peak (λmax = 611 nm) | Enhanced Potency |

Influence of Glucuronidation Site on Biological Potency

The specific atom to which the glucuronic acid moiety is attached can have a profound impact on the biological activity of the resulting conjugate. The position of glucuronidation can alter the molecule's shape, electronic properties, and ability to interact with biological targets. Consequently, different positional isomers of a glucuronide can exhibit distinct bioactivities.

For instance, the biological activities of resveratrol (B1683913) are modified differently depending on the site of glucuronidation. A comparative study of resveratrol's 3-O-glucuronide and 4'-O-glucuronide metabolites revealed significant functional differences. nih.gov While the 4'-O-glucuronide showed nearly equal binding to human serum albumin as the parent resveratrol, the 3-O-glucuronide had a reduced binding ability due to a different orientation. nih.gov Furthermore, the 3-O-glucuronide displayed comparable or equal antioxidant activity to resveratrol in certain assays, whereas the 4'-O-glucuronide showed equipotent ability to inhibit the COX-2 enzyme. nih.gov

In the case of scutellarin, the glucuronide is attached at the 7-O-position. nih.gov This specific modification is responsible for the observed changes in its neuroprotective and antioxidant profiles compared to the aglycone, scutellarein. nih.gov While direct comparative studies on different glucuronide isomers of pyrogallol itself are limited, the principle established from flavonoids and other polyphenols underscores that the biological potency of a compound like Pyrogallol-2-O-glucuronide is intrinsically linked to the specific attachment at the 2-position of the pyrogallol ring. Glucuronidation at a different hydroxyl group would likely result in a metabolite with a different activity profile.

Theoretical and Computational Chemistry Approaches to Elucidate Reactivity Changes (e.g., Bond Dissociation Energy calculations)

Theoretical and computational chemistry methods offer powerful tools to understand the changes in molecular reactivity that occur upon glucuronidation. These approaches can calculate various quantum chemical descriptors that correlate with biological activity, such as Bond Dissociation Energy (BDE), Ionization Potential (IP), and electron distribution.

BDE is a key parameter for evaluating the antioxidant activity of phenolic compounds, as it represents the energy required to break an O-H bond homolytically to donate a hydrogen atom to a free radical. researchgate.net A lower BDE value indicates a weaker O-H bond and, typically, a higher hydrogen atom donating capacity and greater antioxidant potential. researchgate.net

Computational studies comparing scutellarin and its aglycone scutellarein have shown that the glucuronidation process affects their antioxidant properties. researchgate.net In lipid-like media, calculations indicated that the preferred mechanism for radical scavenging involves the hydroxyl group at the C6 position for scutellarein. researchgate.net The IP values, which relate to the molecule's ability to donate an electron, were found to be higher for scutellarin than for scutellarein, suggesting that the electron transfer process is more energetically demanding for the glucuronide. researchgate.net

These theoretical models can rationalize the experimental observations. The addition of the bulky, electron-withdrawing glucuronide group can alter the electron density across the entire molecule, thereby changing the strength of the remaining phenolic O-H bonds. By calculating the BDE for each hydroxyl group on both the aglycone and the glucuronide, researchers can predict which sites are most likely to participate in antioxidant reactions and how this reactivity is modulated by glucuronidation. For pyrogallol, computational studies have calculated the distinct BDEs for its three hydroxyl groups, providing insight into its intrinsic hydrogen-atom donation behavior, which is the foundation for understanding how glucuronidation at the 2-position would alter this reactivity profile. rsc.org

| Computational Method | Parameter Calculated | Significance in Glucuronidation SAR |

|---|---|---|

| Density Functional Theory (DFT) | Bond Dissociation Energy (BDE) | Predicts the ease of H-atom donation from remaining hydroxyl groups, indicating changes in antioxidant capacity. researchgate.netresearchgate.net |

| Quantum Chemical Calculations | Ionization Potential (IP) | Indicates the molecule's ability to donate an electron; changes upon glucuronidation reflect altered antioxidant potential via electron transfer mechanisms. researchgate.net |

| Molecular Modelling | Molecular Geometry & Electron Distribution | Elucidates how the addition of the glucuronide moiety alters the shape and electronic properties of the aglycone, affecting its interaction with biological targets. nih.gov |

Future Directions in Pyrogallol 2 O Glucuronide Research

Elucidating Underexplored Biotransformation Pathways and Microbial Interactions

The biotransformation of Pyrogallol-2-O-glucuronide is a complex process involving various metabolic pathways, many of which remain to be fully explored. A significant area for future research lies in the interaction between this compound and the gut microbiota. The gut microbiome is known to play a crucial role in the metabolism of many xenobiotics and natural products. nih.govresearchgate.net Enzymes produced by gut bacteria, such as β-glucuronidases, can cleave the glucuronic acid moiety from glucuronide conjugates, releasing the parent aglycone. researchgate.net This deconjugation can significantly alter the biological activity and bioavailability of the original compound.

Future studies should aim to identify the specific gut microbial species and enzymes responsible for the metabolism of this compound. Investigating the subsequent biotransformation of the released pyrogallol (B1678534) by the gut microbiota is also essential, as microbial metabolism can lead to the formation of various other metabolites with potentially different biological effects. nih.govnih.gov For instance, the degradation of gallotannins by Lactobacillus plantarum has been shown to produce gallic acid and pyrogallol. nih.gov Understanding these microbial interactions will provide a more comprehensive understanding of the in vivo fate of this compound.

Advanced Spectroscopic and Spectrometric Characterization of Isomeric Forms

The presence of multiple hydroxyl groups on the pyrogallol structure means that several positional isomers of Pyrogallol-O-glucuronide can exist. Distinguishing between these isomers is a significant analytical challenge but is crucial for understanding their distinct biological activities. Future research should focus on the application of advanced spectroscopic and spectrometric techniques for the unambiguous characterization of these isomeric forms.

High-performance liquid chromatography coupled with nuclear magnetic resonance spectroscopy (HPLC-NMR) is a powerful tool for the direct characterization of drug glucuronide isomers in biological fluids like urine. nih.gov This technique can provide detailed structural information, including the specific position of the glucuronic acid attachment. nih.gov

Tandem mass spectrometry (MS/MS) is another critical technique for differentiating glucuronide isomers. nih.govmorressier.com The fragmentation patterns of deprotonated glucuronides in MS/MS can provide diagnostic ions that help in distinguishing between different isomers. nih.govresearchgate.netuab.edu The development of novel ion/molecule reactions within the mass spectrometer can further enhance the ability to differentiate between O- and N-glucuronides, which could be relevant if other conjugation pathways are discovered for pyrogallol. nih.govmorressier.com

| Technique | Application in Isomer Characterization | Key Advantages |

|---|---|---|

| HPLC-NMR | Direct structural elucidation of positional isomers and anomers in biological matrices. nih.gov | Provides detailed structural information, including chemical shifts and spin-spin coupling patterns. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Differentiation of isomers based on unique fragmentation patterns. nih.govresearchgate.net | High sensitivity and selectivity; can be coupled with liquid chromatography for complex mixture analysis. nih.gov |

| 2D NMR Spectroscopy (e.g., NOESY, HMBC) | Confirmation of the glucuronidation site through correlation experiments. nih.gov | Provides unambiguous assignment of the glucuronide linkage. nih.gov |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects and mechanisms of action of this compound, future research should embrace a multi-omics approach. nih.govresearchgate.netnih.gov This involves the integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. Such an approach can reveal the complex interactions between this metabolite and various biological systems. researchgate.netomu.edu.tr

For example, metabolomics can be used to identify the full spectrum of metabolites produced following exposure to this compound, providing insights into its metabolic pathways. nih.gov Transcriptomics and proteomics can then be employed to investigate how this compound and its metabolites affect gene and protein expression, respectively, revealing the cellular pathways and biological processes that are modulated. By integrating these different layers of information, researchers can build comprehensive models of the compound's mechanism of action. This approach has been successfully applied in the study of other polyphenols and natural products. nih.govresearchgate.net

Development of Standardized Analytical Protocols for Routine Quantification

Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic studies and for establishing correlations between its levels and biological effects. A key future direction is the development of standardized and validated analytical protocols for its routine quantification.

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most promising techniques for this purpose. unimore.itnih.govresearchgate.netscispace.comnih.gov The development of a validated HPLC method for pyrogallol has already been reported, providing a foundation for developing methods for its glucuronide metabolite. nih.govresearchgate.netrjptonline.org

Q & A

Basic Research Questions

Q. How can Pyrogallol-2-O-glucuronide be detected and quantified in biological samples?

- Methodological Answer : Utilize liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode. Calibrate with authentic standards and validate using internal controls (e.g., deuterated analogs). For tissue samples, homogenize in ice-cold methanol:water (80:20) to stabilize metabolites, followed by centrifugation and filtration. Quantify via peak integration against a calibration curve, ensuring signal-to-noise ratios >10 .

Q. What are the known biological roles of this compound in cellular systems?

- Methodological Answer : Studies highlight its role as a polar antioxidant, scavenging reactive oxygen species (ROS) in fungal mutants (e.g., gsh2Δ strains). Investigate this via ROS-specific fluorescent probes (e.g., DCFH-DA) in cell cultures, comparing wild-type and mutant models. Pair with metabolomic profiling to correlate extracellular accumulation of this compound with redox imbalance .

Q. What synthetic routes are employed to produce this compound for experimental use?

- Methodological Answer : Enzymatic synthesis using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1) incubated with pyrogallol and UDP-glucuronic acid. Validate purity via nuclear magnetic resonance (NMR; e.g., ¹H-NMR for anomeric proton at δ 5.3–5.5 ppm) and high-resolution mass spectrometry (HRMS). For chemical synthesis, employ Koenigs-Knorr reactions with protected pyrogallol derivatives .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s role in redox regulation under pathological conditions?

- Methodological Answer : Use ischemic stroke models (e.g., middle cerebral artery occlusion in rodents) to assess endothelial cell pyroptosis. Measure this compound levels via LC-MS in plasma and brain tissues pre- and post-injury. Correlate with markers of gasdermin-E (GSDME)-dependent pyroptosis (e.g., caspase-3 activation, lactate dehydrogenase release) . Pair with siRNA knockdown of UGTs to perturb glucuronidation pathways .

Q. How should contradictory data on this compound’s antioxidant efficacy be resolved?

- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., endothelial vs. fungal cells) to identify context-dependent effects. Control for variables like oxygen tension, pH, and co-existing metabolites (e.g., glutathione). Use combinatorial assays: compare ROS scavenging (e.g., ORAC assay) with cellular viability (MTT assay) to disentangle direct antioxidant activity from compensatory pathways .

Q. What strategies optimize the integration of this compound into metabolomic workflows?

- Methodological Answer : Employ untargeted metabolomics with polarity-switching LC-MS to capture both hydrophilic (e.g., this compound) and hydrophobic metabolites. Use database matching (e.g., HMDB ID HMDB0060017) and fragment ion analysis for annotation. Normalize data to protein content or internal standards to account for batch effects . For longitudinal studies, freeze-clamp tissues to minimize post-sampling degradation .

Q. Which in vivo models are most suitable for studying this compound’s pharmacokinetics and tissue distribution?

- Methodological Answer : Use radiolabeled ¹⁴C-Pyrogallol-2-O-glucuronide in rodents to track absorption, distribution, metabolism, and excretion (ADME). Collect serial blood samples and tissues (liver, kidney, brain) for scintillation counting. Complement with autoradiography to localize accumulation. For genetic models, employ UGT1A1-knockout mice to assess glucuronidation-dependent bioavailability .

Q. How can the PICOT framework be applied to structure research questions on this compound?

- Methodological Answer :

- P (Population): Endothelial cells in ischemic stroke models.

- I (Intervention): this compound supplementation.

- C (Comparison): Wild-type vs. UGT1A1-deficient models.

- O (Outcome): Reduction in GSDME-mediated pyroptosis.

- T (Time): Acute phase (0–24 hours post-occlusion).

This framework ensures alignment with mechanistic hypotheses and feasibility within defined timelines .

Methodological Considerations for Literature Review and Data Analysis

- Literature Review : Use Boolean search strings (e.g., "this compound AND (antioxidant OR metabolomics)") in PubMed and Scopus. Filter by study type (e.g., in vitro, in vivo) and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize articles .

- Data Contradictions : Apply Bradford Hill criteria (e.g., consistency, biological gradient) to evaluate causality in reported antioxidant effects. Replicate key experiments under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.